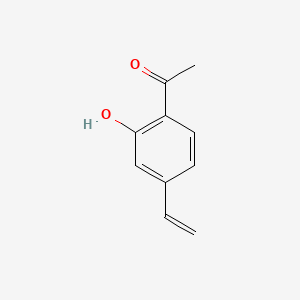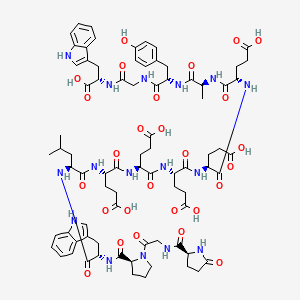
d-Mannopyranosyl tms ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethylsilyl-d(+)mannose is a derivative of mannose, a simple sugar that is a constituent of many polysaccharides. The compound is characterized by the presence of trimethylsilyl groups, which are used to protect hydroxyl groups during chemical reactions. This derivative is often used in analytical chemistry, particularly in gas chromatography-mass spectrometry (GC-MS), to improve the volatility and stability of the analyte .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trimethylsilyl-d(+)mannose typically involves the reaction of d(+)mannose with a silylating agent such as N-methyl-trimethylsilyltrifluoroacetamide (MSTFA) or trimethylsilyl chloride (TMSCl) in the presence of a base like pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl groups .
Industrial Production Methods: The use of high-performance liquid chromatography (HPLC) for purification is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Trimethylsilyl-d(+)mannose primarily undergoes substitution reactions where the trimethylsilyl groups can be replaced by other functional groups. It can also participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Substitution: Reagents like hydrochloric acid (HCl) or tetrabutylammonium fluoride (TBAF) are used to remove the trimethylsilyl groups.
Oxidation: Mild oxidizing agents such as pyridinium chlorochromate (PCC) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) are employed under controlled conditions.
Major Products: The major products formed from these reactions include deprotected mannose and various oxidized or reduced derivatives, depending on the specific reaction conditions .
Scientific Research Applications
Trimethylsilyl-d(+)mannose has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism by which trimethylsilyl-d(+)mannose exerts its effects is through the protection of hydroxyl groups, which prevents unwanted side reactions during chemical synthesis. The trimethylsilyl groups can be selectively removed under mild conditions, allowing for controlled deprotection and subsequent reactions . The molecular targets and pathways involved are primarily related to its role as a protective group in synthetic chemistry .
Comparison with Similar Compounds
D-Glucose, 5TMS derivative: Similar in structure but derived from glucose instead of mannose.
D-Mannose, 5TMS derivative: Essentially the same compound but may differ in the specific silylation pattern.
D-Fructose, TMS derivative: Derived from fructose and used in similar analytical applications.
Uniqueness: Trimethylsilyl-d(+)mannose is unique due to its specific derivatization from mannose, which imparts distinct properties in terms of reactivity and stability. Its use in targeted metabolomics and specific biological studies sets it apart from other silylated sugars .
Properties
Molecular Formula |
C9H20O6Si |
|---|---|
Molecular Weight |
252.34 g/mol |
IUPAC Name |
(2R,3S,4S,5S)-2-(hydroxymethyl)-6-trimethylsilyloxyoxane-3,4,5-triol |
InChI |
InChI=1S/C9H20O6Si/c1-16(2,3)15-9-8(13)7(12)6(11)5(4-10)14-9/h5-13H,4H2,1-3H3/t5-,6-,7+,8+,9?/m1/s1 |
InChI Key |
HCWAILZFCRLWPS-PPRREVKSSA-N |
Isomeric SMILES |
C[Si](C)(C)OC1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
Canonical SMILES |
C[Si](C)(C)OC1C(C(C(C(O1)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[Tyr1]-Somatostatin](/img/structure/B13831768.png)
![N-[2-chloro-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-4-propyl-1-(trideuteriomethyl)pyrrolidine-2-carboxamide;hydrochloride](/img/structure/B13831778.png)











